molecular formula C20H20Cl2N2O3 B2445625 (4-(3-Chlorophenyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone hydrochloride CAS No. 1179364-17-0

(4-(3-Chlorophenyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone hydrochloride

Cat. No. B2445625
CAS RN: 1179364-17-0
M. Wt: 407.29
InChI Key: BUTSYGVCJDFSQX-UHFFFAOYSA-N
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Description

(4-(3-Chlorophenyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C20H20Cl2N2O3 and its molecular weight is 407.29. The purity is usually 95%.
BenchChem offers high-quality (4-(3-Chlorophenyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(3-Chlorophenyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

A study conducted by Patel, Agravat, and Shaikh (2011) demonstrated the synthesis of new pyridine derivatives with variable and modest antimicrobial activity against investigated strains of bacteria and fungi. These findings suggest potential applications of similar compounds in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Anticancer and Antituberculosis Studies

Research by Mallikarjuna, Padmashali, and Sandeep (2014) on cyclopropyl piperazine methanone derivatives revealed that some of the synthesized compounds exhibited significant anticancer and antituberculosis activities. This highlights the potential therapeutic applications of related compounds in treating cancer and tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).

Selective Estrogen Receptor Modulator (SERM)

A novel compound was identified as a highly potent, selective estrogen receptor modulator (SERM), displaying estrogen agonist-like actions on bone tissues and serum lipids while antagonizing estrogen in breast and uterus tissues. Such compounds could be critical in developing therapies for conditions like osteoporosis and breast cancer (Palkowitz et al., 1997).

Corrosion Inhibition

Singaravelu, Bhadusha, and Dharmalingam (2022) explored the corrosion inhibition of mild steel using organic inhibitors, including piperazine derivatives. These compounds showed significant inhibition efficiency, suggesting their potential use as corrosion inhibitors in industrial applications (Singaravelu, Bhadusha, & Dharmalingam, 2022).

Molecular Interaction Studies

Shim, Welsh, Cartier, Edwards, and Howlett (2002) provided insights into the molecular interaction of a piperidine antagonist with the CB1 cannabinoid receptor, shedding light on the structural requirements for binding and activity at cannabinoid receptors. This research offers a basis for developing new therapeutic agents targeting cannabinoid receptors (Shim et al., 2002).

properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3.ClH/c1-25-17-7-2-4-14-12-18(26-19(14)17)20(24)23-10-8-22(9-11-23)16-6-3-5-15(21)13-16;/h2-7,12-13H,8-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTSYGVCJDFSQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(3-Chlorophenyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.